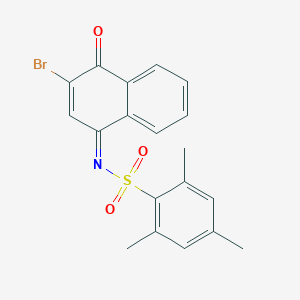![molecular formula C27H29NO5S B281301 Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTBSAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTBSAN is a naphthofuran-based molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of ROS levels, and the inhibition of cancer cell growth. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to have antimicrobial activity against various bacterial strains. However, the specific biochemical and physiological effects of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate may vary depending on the cell type and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that can be easily synthesized using various methods. However, one of the limitations of using Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is the lack of knowledge about its specific mechanism of action and the potential side effects associated with its use.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, including the identification of its specific mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in combination with other therapeutic agents may enhance its anti-inflammatory, anti-cancer, and anti-microbial activities. Further studies are needed to fully understand the potential of Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate as a therapeutic agent.
In conclusion, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, such as its potential therapeutic applications and ease of synthesis, further studies are needed to fully understand its specific mechanism of action and potential side effects.
Synthesemethoden
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate can be synthesized using various methods, including the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-tert-butyl-5-aminonaphtho[1,2-b]furan-3-carboxylic acid with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of cancer cells, including prostate cancer and breast cancer cells. Additionally, Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C27H29NO5S |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
methyl 2-tert-butyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-15-12-17(3)22(13-16(15)2)34(30,31)28-21-14-20-23(26(29)32-7)25(27(4,5)6)33-24(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |
InChI-Schlüssel |
LWXGPSPPUNYPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)
![Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281231.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281232.png)
![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)